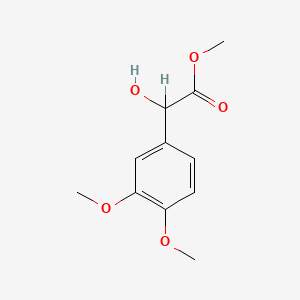

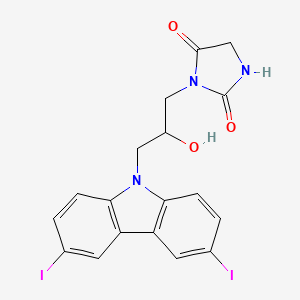

7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between key intermediates . The reaction with hydrogen at room temperature was also reported .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Research by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), which are crucial for their anti-inflammatory properties. This study's findings contribute to the development of new therapeutic agents based on benzofuran derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Facile Synthesis of Pyridazinones

Koza et al. (2013) reported on the facile synthesis of novel pyridazinone derivatives starting from benzofuran and thiophene derivatives. The synthesized compounds could have applications in medicinal chemistry due to the known biological activities of pyridazinones, including anti-inflammatory, analgesic, and potentially antimicrobial properties (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Antioxidant and Antitumor Activities of Thiazolopyrimidines

A study by Abu‐Hashem, Youssef, & Hussein (2011) explored the synthesis of thiazolopyrimidines and their derivatives, demonstrating significant antioxidant and antitumor activities. Such compounds could offer new pathways for cancer treatment and prevention strategies through their biological activities (Abu‐Hashem, Youssef, & Hussein, 2011).

Novel Pyrimidinone and Oxazinone Derivatives

Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents. Their research into these derivatives, starting from citrazinic acid, highlights the potential for developing new antimicrobial treatments based on the structural modifications of these heterocyclic compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Cholinesterase Inhibitory Activity of Benzofuran Carboxamide-Benzylpyridinum Salts

Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives showing potent butyrylcholinesterase inhibitory activity. These findings are relevant to Alzheimer's disease research, offering insights into the development of novel inhibitors that could help manage or treat this condition (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).

Mécanisme D'action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Compounds with similar structures have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection .

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic50) against mycobacterium tuberculosis h37ra , indicating that they may have a similar effect.

Propriétés

IUPAC Name |

7-methoxy-N-[2-(6-pyridin-3-ylpyridazin-3-yl)oxyethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-27-17-6-2-4-14-12-18(29-20(14)17)21(26)23-10-11-28-19-8-7-16(24-25-19)15-5-3-9-22-13-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIYKVOQCJRREA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2375071.png)

![(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)

![N-{[4-benzyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2375078.png)

![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)

![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)

![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)